molecular formula C15H16O5 B1182252 Goniodiol 8-acetate CAS No. 144429-71-0

Goniodiol 8-acetate

Cat. No.: B1182252
CAS No.: 144429-71-0
M. Wt: 276.28 g/mol
Attention: For research use only. Not for human or veterinary use.
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Biochemical Analysis

Biochemical Properties

Goniodiol 8-acetate plays a significant role in biochemical reactions due to its cytotoxic activity. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with tubulin, a protein that is crucial for cell division. This compound binds to tubulin, inhibiting its polymerization and thus disrupting the mitotic spindle formation, leading to cell cycle arrest and apoptosis . Additionally, it has been observed to interact with other cellular proteins involved in apoptosis and cell signaling pathways .

Cellular Effects

This compound exerts profound effects on various cell types and cellular processes. It has been shown to induce apoptosis in cancer cells by activating caspases and promoting the release of cytochrome c from mitochondria . This compound also affects cell signaling pathways, including the MAPK and PI3K/Akt pathways, leading to altered gene expression and inhibition of cell proliferation . Furthermore, this compound impacts cellular metabolism by disrupting mitochondrial function and reducing ATP production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to tubulin, preventing its polymerization and thus inhibiting mitosis . This binding interaction leads to the activation of the intrinsic apoptotic pathway, characterized by the activation of caspases and the release of pro-apoptotic factors from mitochondria . Additionally, this compound modulates gene expression by affecting transcription factors and signaling pathways involved in cell survival and proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions but may degrade over extended periods . Short-term exposure to this compound leads to rapid induction of apoptosis in cancer cells, while long-term exposure can result in sustained inhibition of cell proliferation and altered cellular metabolism . In vitro studies have shown that the cytotoxic effects of this compound are dose-dependent and time-dependent .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Low doses of the compound have been shown to inhibit tumor growth without significant toxicity . Higher doses can lead to adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve therapeutic efficacy, while exceeding this threshold can result in toxic side effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes . The metabolites of this compound can further interact with cellular proteins and enzymes, affecting metabolic flux and altering metabolite levels . The compound’s impact on glycolysis and the tricarboxylic acid cycle has been noted, leading to reduced ATP production and altered energy metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It interacts with transporters and binding proteins that facilitate its uptake and distribution . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys . Its localization within cells can influence its cytotoxic effects and therapeutic potential .

Subcellular Localization

This compound is primarily localized in the cytoplasm and mitochondria of cells . Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments . The compound’s presence in mitochondria is particularly significant, as it disrupts mitochondrial function and induces apoptosis . Additionally, its cytoplasmic localization allows it to interact with various signaling pathways and cellular proteins .

Preparation Methods

Goniodiol 8-acetate can be prepared through two main methods: natural extraction and chemical synthesis .

    Natural Extraction: This method involves isolating the compound from the leaves of Goniothalamus amuyon.

    Chemical Synthesis: this compound can also be synthesized through organic reactions starting from simpler compounds.

Comparison with Similar Compounds

Goniodiol 8-acetate is similar to other styrylpyrones such as goniodiol and goniodiol-7-monoacetate . it is unique due to its specific acetylation at the 8th position, which influences its cytotoxic activity and molecular interactions .

Similar Compounds

This compound stands out for its potent cytotoxic activity and specific molecular interactions, making it a valuable compound in scientific research and potential therapeutic applications.

Properties

IUPAC Name

[(1R,2S)-2-hydroxy-2-[(2R)-6-oxo-2,3-dihydropyran-2-yl]-1-phenylethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O5/c1-10(16)19-15(11-6-3-2-4-7-11)14(18)12-8-5-9-13(17)20-12/h2-7,9,12,14-15,18H,8H2,1H3/t12-,14+,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWWLVBSOTCIVHI-VHDGCEQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C1=CC=CC=C1)C(C2CC=CC(=O)O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H](C1=CC=CC=C1)[C@H]([C@H]2CC=CC(=O)O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Goniodiol 8-acetate
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Goniodiol 8-acetate
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Goniodiol 8-acetate
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Goniodiol 8-acetate
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Reactant of Route 6
Goniodiol 8-acetate

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